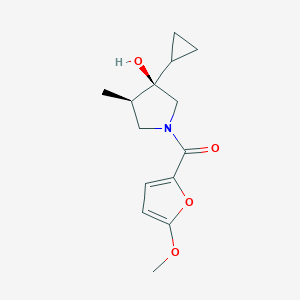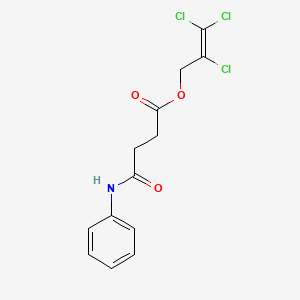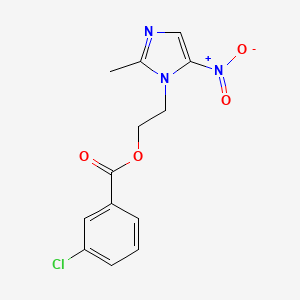![molecular formula C18H14O3 B5561836 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)
7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one” is a unique chemical with the linear formula C24H18O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, poly[4-(4-vinylbenzyl)oxy)phthalonitrile]-co-styrene, was prepared from copolymerization of VBOP and St by atom transfer radical polymerization method at 110 °C .Molecular Structure Analysis
The molecular structure of “7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one” is characterized by a linear formula of C24H18O3 . This indicates that the molecule consists of 24 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
The compound 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, as part of the broader family of chromene derivatives, plays a significant role in synthetic organic chemistry, particularly in the synthesis of complex molecules. For instance, the gold-catalyzed selective oxidation of 4-oxahepta-1,6-diynes leads to the formation of 2H-pyran-3(6H)-ones and chromen-3(4H)-ones. This reaction highlights the utility of chromene derivatives in generating structurally diverse compounds through gold-catalyzed reactions, demonstrating their potential in synthetic strategies (Ji et al., 2015).
Catalysis and Material Synthesis
Chromene derivatives, including 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, find applications in catalysis and material synthesis. A notable example is the palladium-catalyzed tandem carbene migratory insertion and intramolecular cyclization, which synthesizes compounds containing the chromeno[4,3-b]chromene scaffold. This method highlights the role of chromene derivatives in facilitating the synthesis of complex molecular architectures, offering a pathway to develop new materials and pharmaceuticals (Shang et al., 2015).
Antimicrobial and Biological Activity
The structural diversity of chromene derivatives, including 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, lends them to exploration for biological activities. For example, the synthesis of halogen derivatives of benzo[h]chromene has shown promising antimicrobial activities. Such studies underscore the potential of chromene derivatives in the development of new antimicrobial agents, highlighting their significance in medicinal chemistry (Khafagy et al., 2002).
Computational and Theoretical Studies
Computational studies on derivatives like 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one provide insights into their electronic structures and potential applications in electronics and photonics. Investigations into the molecular orbitals and electrostatic potential maps of such compounds reveal their electronic properties, aiding in the design of materials with desired electronic and optical characteristics (Mallikarjunaiah et al., 2021).
Green Chemistry Approaches
The synthesis and application of chromene derivatives, including 7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, are increasingly being explored within the context of green chemistry. Techniques such as oxidant-free, three-component syntheses under green conditions demonstrate the potential for environmentally friendly approaches to the synthesis of biologically significant compounds. These methodologies underscore the versatility and applicability of chromene derivatives in sustainable chemical practices (Vachan et al., 2019).
Safety and Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Eigenschaften
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-13-3-5-14(6-4-13)12-20-16-9-7-15-8-10-18(19)21-17(15)11-16/h2-11H,1,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXYQEPTXPRLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-ethenylbenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)

![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)
![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-propoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5561780.png)


![2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)